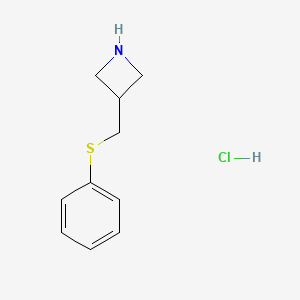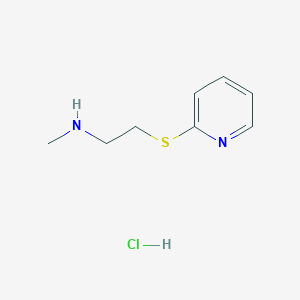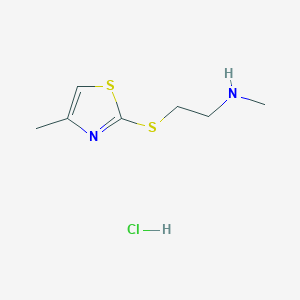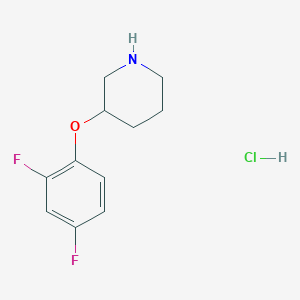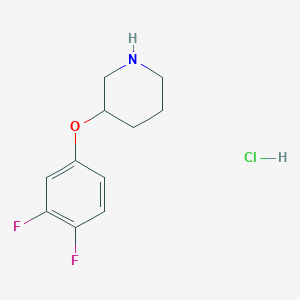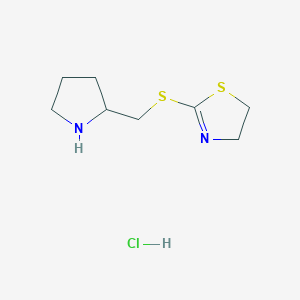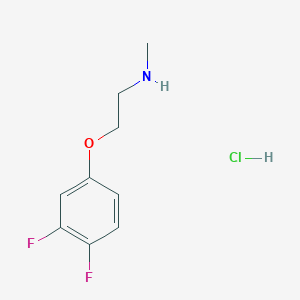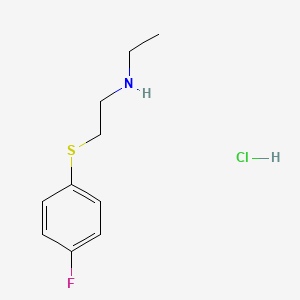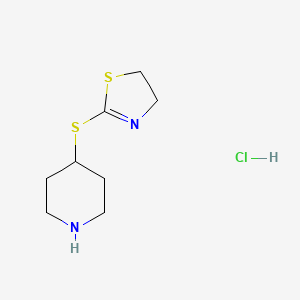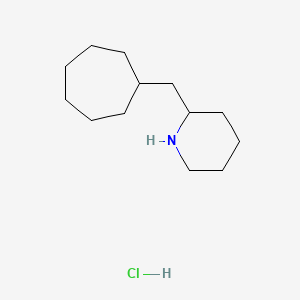
2-(Cycloheptylmethyl)piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(Cycloheptylmethyl)piperidine hydrochloride, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a cycloheptyl group through a methylene bridge . The compound has a linear formula of C13H26ClN.Applications De Recherche Scientifique
Pharmacological Spectrum of Arylcycloalkylamines
Arylcycloalkylamines, such as phenyl piperidines and piperazines, including derivatives similar to 2-(cycloheptylmethyl)piperidine, have been identified as key pharmacophoric groups in various antipsychotic agents. These compounds are known for their potential to improve potency and selectivity in binding affinity at D(2)-like receptors, indicating their significance in neuropsychiatric drug development. The synthesis and evaluation of these compounds, including the exploration of their binding affinities and selectivity, have been a subject of research, shedding light on their pharmacological applications beyond traditional uses (Sikazwe et al., 2009).
Piperine and Piperidine Alkaloids
Piperine, a major component of black pepper, is structurally related to piperidine derivatives and has been extensively studied for its diverse bioactivities, including antimicrobial, antioxidant, and anti-inflammatory effects. Such studies highlight the potential therapeutic applications of piperidine derivatives in enhancing drug bioavailability, providing a protective effect against oxidative stress, and contributing to the treatment of various diseases. This extensive body of research supports the exploration of piperidine derivatives like 2-(cycloheptylmethyl)piperidine for similar pharmacological benefits (Srinivasan, 2007).
Spiropiperidines in Drug Discovery
Spiropiperidines, which include a piperidine ring in their structure, have gained attention in drug discovery due to their three-dimensional chemical space exploration. The methodologies used for the construction of spiropiperidines highlight the versatility and potential of piperidine derivatives in developing novel therapeutic agents. The focus on spiropiperidines for drug discovery projects underscores the importance of piperidine structures in medicinal chemistry (Griggs et al., 2018).
Clinical Applications of Piperidine Derivatives
Piperidine derivatives have found clinical applications in various therapeutic areas, including the treatment of muscle spasticity and pain syndromes. Tizanidine hydrochloride, a piperidine derivative, is an example of a medication utilized for its alpha(2)-adrenergic receptor agonist properties, offering relief in conditions such as multiple sclerosis and chronic pain. This highlights the clinical relevance and versatility of piperidine derivatives in addressing a range of medical conditions (Malanga et al., 2008).
Orientations Futures
Piperidine derivatives, such as 2-(Cycloheptylmethyl)piperidine hydrochloride, continue to be a significant area of research in the field of drug discovery . Their wide range of biological activities makes them promising candidates for the development of new therapeutic agents . Future research will likely focus on the synthesis of novel piperidine derivatives and the exploration of their pharmacological applications .
Propriétés
IUPAC Name |
2-(cycloheptylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-8-12(7-3-1)11-13-9-5-6-10-14-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDDNYLMQXHJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



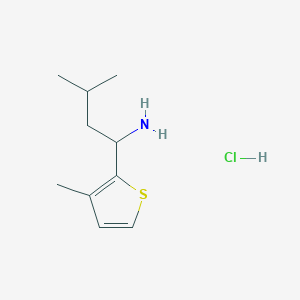
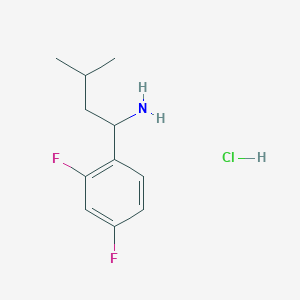
![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)
